4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde
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Overview
Description
4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyrazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable aldehydes under acidic or basic conditions to form the desired product . Another approach includes the use of transition-metal-catalyzed reactions to facilitate the formation of the pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid.
Reduction: 4-hydroxy-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and thereby influencing various biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to interact with key residues in the active sites of enzymes or binding sites of receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid
- 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its fused ring system and functional groups make it a versatile intermediate for the synthesis of various bioactive molecules, setting it apart from other similar compounds .
Properties
CAS No. |
2731014-71-2 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-8-7(12)6-1-2-9-10(5)6/h1-4H,(H,8,12) |
InChI Key |
ZRTVPPKFYXJBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
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